12-Hydroxynevirapine

Vue d'ensemble

Description

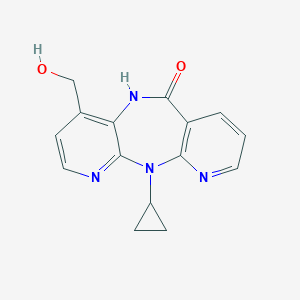

12-Hydroxynevirapine: is a metabolite of the anti-Human Immunodeficiency Virus drug, nevirapine. It belongs to the dipyridodiazepine chemical class and is characterized by the substitution of one hydrogen atom in the methyl group of nevirapine with a hydroxy group . This compound plays a significant role in the pharmacokinetics and pharmacodynamics of nevirapine, contributing to its therapeutic and adverse effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 12-Hydroxynevirapine is synthesized from nevirapine through hydroxylation reactions catalyzed by cytochrome P450 enzymes, specifically cytochrome P450 3A4, cytochrome P450 3A5, cytochrome P450 2C9, and cytochrome P450 2D6 . The hydroxylation occurs at the 12th position of the nevirapine molecule, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound involves the use of biocatalysts, such as cytochrome P450 enzymes, to facilitate the hydroxylation of nevirapine. This process is typically carried out in bioreactors under controlled conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Enzymatic Formation via CYP450 Oxidation

12-OH NVP is biosynthesized from nevirapine through hydroxylation at the 12th position, primarily mediated by hepatic CYP isoforms .

Key Enzymes and Activity:

Deuteration Impact :

Trideuteration at the 12th position (12-D₃ NVP) reduces 12-OH NVP formation by:

-

4.6-fold in mouse hepatocytes

This deuteration introduces a kinetic isotope effect (KIE) of 10.1 in human liver microsomes, indicating strong C-H bond involvement in the rate-limiting step .

Glucuronidation

12-OH NVP undergoes UDP-glucuronosyltransferase (UGT)-mediated conjugation to form 12-OH NVP glucuronide :

-

Clinical Relevance : Glucuronidation increases by 3.0-fold with 12-D₃ NVP, suggesting compensatory detoxification .

Sulfation

Sulfotransferases (SULTs) convert 12-OH NVP to 12-sulfoxy-NVP , a reactive electrophile implicated in toxicity :

Oxidation to 4-Carboxynevirapine

Aldehyde dehydrogenase further oxidizes 12-OH NVP to 4-carboxynevirapine , a non-reactive metabolite :

| Reaction Step | Enzyme | Product |

|---|---|---|

| 12-OH NVP → 4-carboxynevirapine | Aldehyde dehydrogenase (mitochondrial) | Carboxylated metabolite |

Glutathione Conjugation

12-OH NVP-derived reactive intermediates (e.g., 12-sulfoxy-NVP) form glutathione (GSH) adducts:

-

GSH Adducts : Detected in mouse hepatocytes, with 3.0-fold higher levels for 12-D₃ NVP vs. NVP .

-

Mechanism : Glutathione-S-transferase (GST)-mediated conjugation mitigates electrophilic stress .

Comparative Metabolite Quantification

Metabolite Levels in Human Hepatocytes (10 μM NVP, 24 h):

| Metabolite | Concentration (μM) | Deuteration Impact (12-D₃ NVP) |

|---|---|---|

| 12-OH NVP | 1.3 | ↓ 10.6-fold |

| 2-OH NVP | <1.0 | No significant change |

| 3-OH NVP | <1.0 | No significant change |

| Glucuronide Conjugate | 0.9 | ↑ 3.0-fold |

Toxicological Implications

-

Hepatotoxicity : 12-OH NVP and its sulfated derivative induce mitochondrial stress and upregulate hepatotoxicity markers (e.g., IGFBP-1) .

-

Skin Rash : Reactive 12-sulfoxy-NVP adducts correlate with delayed hypersensitivity reactions .

Structural and Kinetic Data

Chemical Properties :

Kinetic Parameters (Human Liver Microsomes):

| Parameter | Value (NVP) | Value (12-D₃ NVP) |

|---|---|---|

| Vₘₐ₃ (nmol/min/mg) | 4.2 ± 0.6 | 0.42 ± 0.1 |

| Kₘ (μM) | 18.5 ± 3.2 | 19.8 ± 4.1 |

Applications De Recherche Scientifique

Biochemical Properties and Metabolism

12-OHNVP is formed through the cytochrome P450-mediated metabolism of nevirapine. This metabolite has been implicated in various adverse effects associated with NVP therapy, particularly hepatotoxicity and skin rashes. Research indicates that the production of 12-OHNVP is significantly influenced by the metabolic pathways involving cytochrome P450 enzymes, notably CYP3A4 and CYP2D6. The formation of 12-OHNVP can lead to toxic metabolites, which may contribute to the drug's side effects .

Table 1: Key Metabolic Pathways of Nevirapine and 12-OHNVP

| Metabolite | Enzyme Involved | Clinical Significance |

|---|---|---|

| Nevirapine | - | Antiretroviral treatment |

| 12-Hydroxynevirapine | CYP3A4, CYP2D6 | Associated with hepatotoxicity and rashes |

| 12-Formylnevirapine | CYP3A4 | Potentially toxic metabolite |

Therapeutic Implications

Research has demonstrated that modifying nevirapine through deuteration at the twelfth position (12-D3NVP) can lead to reduced formation of 12-OHNVP. This modification aims to mitigate the adverse effects associated with NVP therapy while maintaining its antiviral efficacy. Studies indicate that 12-D3NVP not only decreases the production of toxic metabolites but also enhances hepatocyte viability in vitro compared to NVP .

Case Study: Deuterated Nevirapine

In a study examining the effects of 12-D3NVP on hepatocyte viability, researchers found that treatment with this deuterated analog resulted in a significant reduction in cell death compared to standard NVP treatment. Specifically, cell death was reduced from approximately 52.6% with NVP to 36.8% with 12-D3NVP, indicating a potential for improved safety profiles in clinical applications .

Safety Assessments and Toxicological Studies

The National Toxicology Program (NTP) has conducted extensive evaluations on the safety and toxicity of nevirapine and its metabolites, including 12-OHNVP. These studies focus on understanding long-term health impacts and potential risks associated with exposure to these compounds. The findings suggest that while nevirapine remains an effective antiretroviral agent, careful monitoring and management of its metabolites are essential to minimize adverse effects .

Table 2: Summary of Toxicological Findings on Nevirapine Metabolites

| Study Focus | Findings |

|---|---|

| Hepatotoxicity | Significant correlation with 12-OHNVP levels |

| Skin Reactions | Increased incidence linked to NVP metabolism |

| Long-term Effects | Ongoing assessments needed for chronic exposure |

Future Directions in Research

Ongoing research aims to explore additional analogs of nevirapine that could further reduce the formation of harmful metabolites while retaining antiviral activity. The dynamic balance between drug metabolism and therapeutic efficacy remains a critical area for future studies. Investigations into alternative formulations or delivery methods may also enhance the safety profile of nevirapine-based therapies.

Mécanisme D'action

12-Hydroxynevirapine exerts its effects by binding to reverse transcriptase, an enzyme essential for the replication of Human Immunodeficiency Virus. This binding disrupts the enzyme’s catalytic site, inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities . The compound’s metabolites, such as quinone methide, can form covalent adducts with cellular proteins, potentially leading to cytotoxicity and adverse reactions .

Comparaison Avec Des Composés Similaires

- 2-Hydroxynevirapine

- 3-Hydroxynevirapine

- 8-Hydroxynevirapine

Comparison: 12-Hydroxynevirapine is unique among its analogs due to its specific hydroxylation at the 12th position, which influences its metabolic pathway and potential to form reactive intermediates . This distinct hydroxylation pattern contributes to its unique pharmacokinetic and pharmacodynamic properties compared to other hydroxylated nevirapine metabolites .

Activité Biologique

12-Hydroxynevirapine (12-OHNVP) is a significant metabolite of the antiretroviral drug nevirapine (NVP), primarily used in the treatment of HIV. Understanding its biological activity is crucial for assessing both its therapeutic potential and associated toxicities. This article provides a comprehensive overview of the biological activity of 12-OHNVP, including its pharmacokinetics, metabolic pathways, and implications for hepatotoxicity.

Overview of Nevirapine and Its Metabolism

Nevirapine is extensively prescribed due to its efficacy in managing HIV infection. Upon administration, it undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, with 12-OHNVP being the predominant one . The metabolic pathways involve hydroxylation at various positions, with 12-OHNVP resulting from the action of enzymes such as CYP2B6 and CYP3A4 .

Pharmacokinetics of this compound

The pharmacokinetic profile of 12-OHNVP has been characterized in various studies. Following a single oral dose of nevirapine, 12-OHNVP was identified as the major metabolite in plasma samples from both HIV-negative and HIV-positive individuals . The area under the concentration-time curve (AUC) for 12-OHNVP was significantly lower than that for nevirapine itself, indicating a rapid metabolism and clearance .

Table 1: Pharmacokinetic Parameters of Nevirapine and Its Metabolites

| Parameter | Nevirapine (NVP) | This compound (12-OHNVP) |

|---|---|---|

| AUC (µg·h/mL) | Higher | Lower |

| Half-life | ~30 hours | Shorter |

| Predominant Form | Parent compound | Metabolite |

Biological Activity and Toxicity

The biological activity of 12-OHNVP has been linked to both therapeutic effects and hepatotoxicity. While NVP is known for its hepatotoxic potential, studies suggest that not all metabolites exhibit the same level of toxicity. For instance, research indicates that while NVP can induce hepatocyte death, treatment with 12-OHNVP resulted in reduced cell death compared to NVP alone . Specifically, in vitro studies demonstrated a decrease in cell death from 52.6% with NVP to 36.8% with 12-D3NVP (a deuterated form), suggesting a potential protective effect of this metabolite against liver toxicity .

Case Study: Hepatotoxicity Assessment

A case-control study highlighted the relationship between NVP concentrations and liver enzyme levels among HIV patients. It was found that higher trough concentrations of NVP were associated with increased liver toxicity risks, particularly in patients with specific genetic polymorphisms affecting drug metabolism (CYP2B6 polymorphisms) . This underscores the need for personalized medicine approaches when prescribing nevirapine-based therapies.

Implications for Clinical Use

The findings regarding 12-OHNVP's reduced cytotoxicity compared to its parent compound suggest potential avenues for therapeutic optimization. Given that not all metabolites contribute equally to adverse effects, further exploration into the pharmacological benefits of 12-OHNVP could lead to safer treatment regimens . Future studies should focus on:

- Longitudinal clinical trials to assess the long-term effects of 12-OHNVP.

- Genetic profiling to tailor nevirapine therapy based on individual metabolic responses.

- Exploratory studies on the role of other metabolites in modulating lipid profiles and cardiovascular health.

Propriétés

IUPAC Name |

2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBABOMFNCVZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158261 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-24-4 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HYDROXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.